

# An In-depth Technical Guide to 3,3-Dimethylthietane: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 3,3-Dimethylthietane

Cat. No.: B15485380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of **3,3-dimethylthietane**. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported and computationally predicted data to offer as complete a profile as possible. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided based on established methods for related compounds.

## Chemical Identity and Physical Properties

**3,3-Dimethylthietane**, with the CAS Registry Number 13188-85-7, is a saturated four-membered heterocyclic compound containing a sulfur atom.<sup>[1]</sup> Its fundamental identifiers and physical properties are detailed below. It is important to note that experimental values for several key physical properties, such as boiling point and density, are not readily available in the scientific literature.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> S	PubChem[2]
Molecular Weight	102.20 g/mol	PubChem[2]
CAS Registry Number	13188-85-7	NIST WebBook[1]
IUPAC Name	3,3-dimethylthietane	PubChem[2]
Canonical SMILES	CC1(CSC1)C	PubChem[2]
InChIKey	RPRIYERFOHERFT-UHFFFAOYSA-N	PubChem[2]
Boiling Point	Not Reported	-
Melting Point	Not Reported	-
Density	Not Reported	-
Refractive Index	Not Reported	-
Solubility	Inferred to be low in polar solvents	-

## Molecular Structure and Conformational Analysis

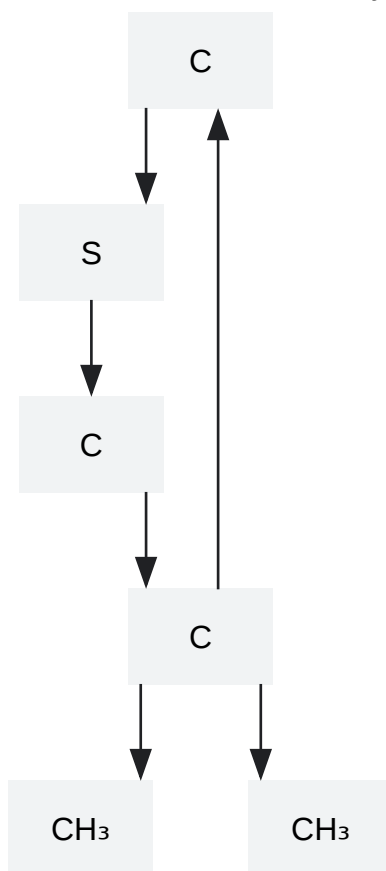
The molecular structure of **3,3-dimethylthietane** is characterized by a puckered four-membered thietane ring. This non-planar conformation is a result of the ring strain inherent in small cyclic systems. The presence of two methyl groups on the third carbon atom significantly influences the molecule's steric profile and conformational stability.

Structural Parameter	Value	Source
Ring Conformation	Puckered	-
C-S-C Bond Angle	~92°	-

The deviation of the bond angles from the ideal tetrahedral angle of 109.5° is a key indicator of the ring strain. This strain is a driving force for some of the chemical reactivity observed in

thietanes, such as ring-opening reactions.

Molecular Structure of 3,3-Dimethylthietane



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**Figure 1:** 2D representation of the **3,3-dimethylthietane** structure.

## Spectroscopic Data

Detailed experimental spectroscopic data for **3,3-dimethylthietane** is limited. The following tables provide available mass spectrometry data and predicted NMR and IR data to aid in the characterization of this compound.

## Mass Spectrometry

Mass spectrometry data is available from the NIST WebBook and provides insight into the fragmentation pattern of **3,3-dimethylthietane** under electron ionization.

m/z	Relative Intensity	Putative Fragment
102	[M] <sup>+</sup>	C <sub>5</sub> H <sub>10</sub> S <sup>+</sup>
56	Base Peak	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [C <sub>3</sub> H <sub>4</sub> S] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Predicted <sup>1</sup>H NMR Spectrum

The following table outlines the predicted proton NMR chemical shifts and multiplicities for **3,3-dimethylthietane**. These predictions are based on computational models and provide an estimation of the expected spectrum.

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-CH <sub>2</sub> - (ring)	2.8 - 3.2	Singlet
-CH <sub>3</sub> (substituent)	1.2 - 1.5	Singlet

## Predicted <sup>13</sup>C NMR Spectrum

Predicted carbon-13 NMR chemical shifts are provided below to assist in structural confirmation.

Carbon	Predicted Chemical Shift (ppm)
Quaternary C (C(CH <sub>3</sub> ) <sub>2</sub> )	40 - 45
-CH <sub>2</sub> - (ring)	35 - 40
-CH <sub>3</sub> (substituent)	25 - 30

## Predicted Infrared (IR) Spectrum

The predicted IR spectrum of **3,3-dimethylthietane** is expected to show characteristic absorptions for C-H and C-S bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Type
2850 - 3000	C-H stretching (alkane)
1450 - 1470	C-H bending (CH <sub>2</sub> )
1365 - 1385	C-H bending (CH <sub>3</sub> )
600 - 700	C-S stretching

## Chemical Properties and Reactivity

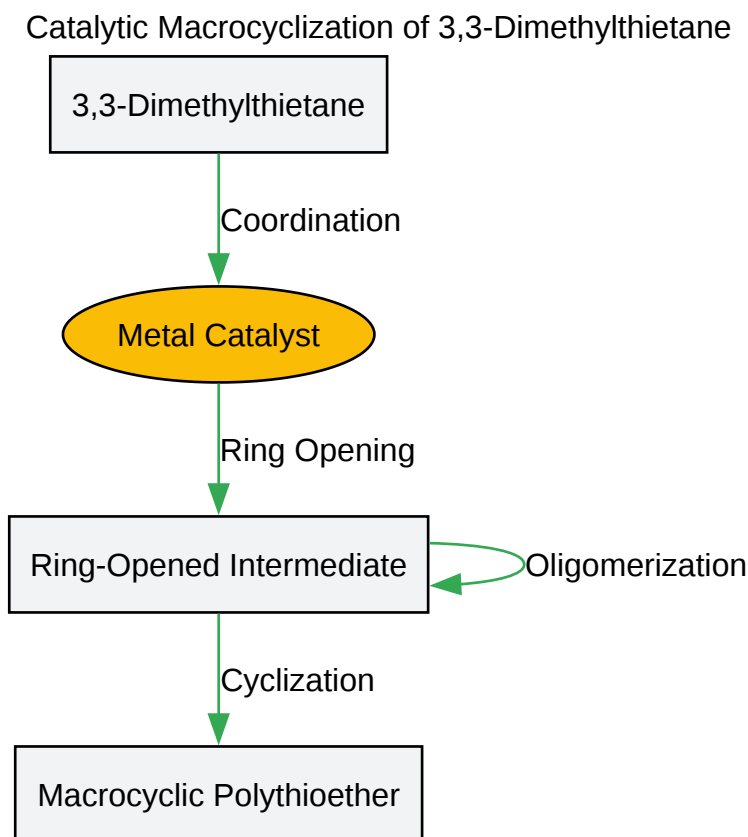
Thietanes, including **3,3-dimethylthietane**, exhibit a range of chemical reactivity, largely influenced by the strained four-membered ring.

### Ring-Opening Polymerization

The ring strain in **3,3-dimethylthietane** makes it susceptible to ring-opening polymerization, which can be initiated by cationic, anionic, or coordination catalysts. This process leads to the formation of poly(3,3-dimethylthioether).

### Catalytic Macrocyclization

In the presence of certain metal catalysts, **3,3-dimethylthietane** can undergo oligomerization to form macrocyclic polythioethers. This reaction is of interest for the synthesis of novel host molecules and materials with specific binding properties.



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**Figure 2:** Simplified pathway for catalytic macrocyclization.

## Photochemical Reactions

Thietanes can participate in photochemical reactions, such as the thia-Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a thiocarbonyl compound and an alkene to form a thietane ring. While this is a synthetic route to thietanes, the reverse reaction or other photochemical rearrangements of the thietane ring are also possible under UV irradiation.

## Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of **3,3-dimethylthietane**. This method is adapted from general procedures for the

synthesis of 3,3-disubstituted thietanes.

## Synthesis of 3,3-Dimethylthietane

This procedure describes the synthesis of **3,3-dimethylthietane** from 1,3-dibromo-2,2-dimethylpropane and sodium sulfide.

Materials:

- 1,3-Dibromo-2,2-dimethylpropane
- Sodium sulfide nonahydrate ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ )
- Ethanol
- Water, deionized
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

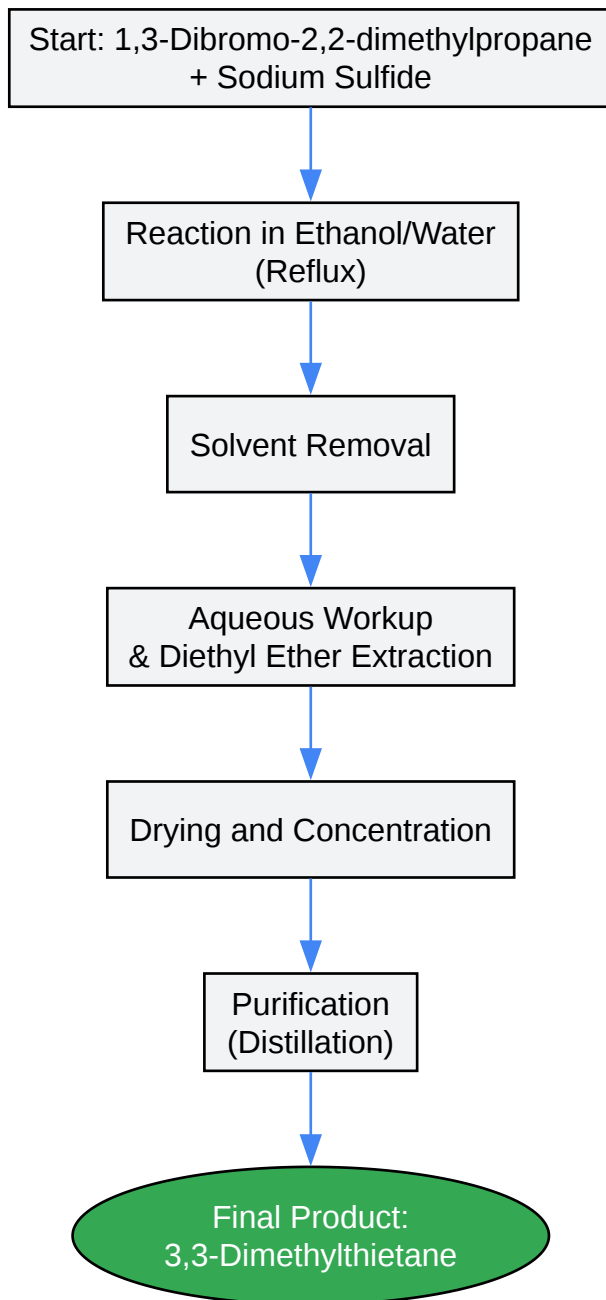
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
- **Addition of Reactant:** To the stirring solution of sodium sulfide, add 1,3-dibromo-2,2-dimethylpropane dropwise at room temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Most of the ethanol is removed under reduced pressure using a rotary evaporator.

- Extraction: Add water to the residue and extract the aqueous layer with diethyl ether. Combine the organic extracts.
- Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **3,3-dimethylthietane** can be purified by distillation under reduced pressure to obtain the final product.



## Synthesis Workflow for 3,3-Dimethylthietane

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**Figure 3:** A logical workflow for the synthesis of **3,3-dimethylthietane**.

This guide provides a foundational understanding of **3,3-dimethylthietane** for researchers and professionals in drug development and chemical sciences. The combination of available experimental data and computational predictions offers a valuable resource for further investigation and application of this compound.

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## References

- 1. 3,3-Dimethylthietane [webbook.nist.gov]
- 2. 3,3-Dimethylthietane | C<sub>5</sub>H<sub>10</sub>S | CID 544898 - PubChem [pubchem.ncbi.nlm.nih.gov]
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